

Physicochemical Properties of Domperidone and Its Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Domperidone Maleate*

Cat. No.: *B1237798*

[Get Quote](#)

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's solubility, stability, and ultimately its therapeutic efficacy. While **Domperidone Maleate** is a commonly used salt, research into novel salt forms has identified several alternatives with potentially superior properties.[1][4]

Solubility and Dissolution

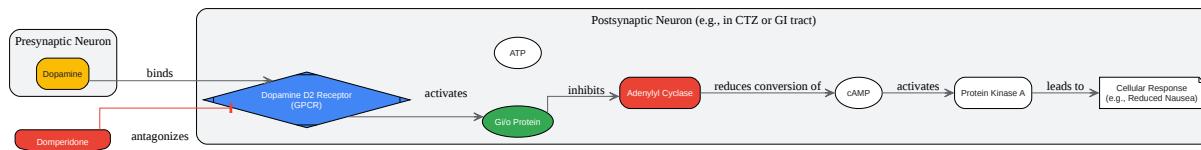
A key study synthesized and characterized nine new molecular salts of Domperidone using generally recognized as safe (GRAS) salt formers. The solubility of these salts was compared to that of the parent Domperidone base in both acidic (pH 1.2) and neutral (pH 6.4) media. The results, summarized in Table 1, demonstrate that several of the new salt forms exhibit significantly improved solubility compared to the parent drug.[1]

Table 1: Equilibrium Solubility of Domperidone and its Molecular Salts[1]

Salt Former	Solubility at pH 1.2 (mg/mL)	Solubility at pH 6.4 (mg/mL)
Domperidone (DOM)	> DOM·CA	> DOM·4-HBA > DOM·2,4-DHBA
Oxalic acid (OA)	> DOM·MA	> DOM·OA
Malonic acid (MA)	> DOM·PCA	> DOM·MA
Succinic acid (SA)	> DOM·AA	> DOM·FA
Fumaric acid (FA)	Highest Solubility	> DOM·SA
Adipic acid (AA)	> DOM·SA	Highest Solubility
Citric acid (CA)	Lowest Solubility	> DOM
4-hydroxybenzoic acid (4-HBA)	> DOM·CA	< DOM
2,4-dihydroxybenzoic acid (2,4-DHBA)	> DOM·FA	< DOM
Pyrazine-2-carboxylic acid (PCA)	> DOM·OA	> DOM·CA

Note: The table is a qualitative representation of the solubility order as presented in the source. For exact quantitative values, please refer to the original publication.

At pH 1.2, the fumarate salt (DOM·FA) demonstrated the highest solubility, while at pH 6.4, the adipate salt (DOM·AA) was the most soluble.^[1] It is noteworthy that the solubility of some salts, such as those formed with 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid, was lower than the parent drug at pH 6.4.^[1]


In a separate study, the dissolution profiles of Domperidone succinate salt were compared to Domperidone base and **Domperidone Maleate**. The succinate salt exhibited a significantly faster dissolution rate than both the free base and the maleate salt, suggesting its potential for more rapid drug release.

Thermal Stability Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the stability of different salt forms. The study on the nine new Domperidone salts revealed that four of them (DOM·SA, DOM·FA, DOM·AA, and DOM·CA) were hydrates.^[1] TGA and DSC analyses provide information on the temperature at which degradation or phase changes occur, which is vital for determining appropriate storage and processing conditions for the active pharmaceutical ingredient (API).

Domperidone's Mechanism of Action: A Signaling Pathway

Domperidone primarily exerts its therapeutic effects by acting as a peripheral antagonist of the dopamine D2 receptor.^{[1][2]} This antagonism is key to its prokinetic and antiemetic properties. The signaling pathway is initiated by the binding of dopamine to the D2 receptor, which is a G-protein coupled receptor (GPCR). This binding activates a G_{i/o} protein, which in turn inhibits Adenylyl Cyclase. Adenylyl Cyclase converts ATP into cAMP. By blocking this interaction, Domperidone prevents the downstream effects of dopamine signaling in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).

[Click to download full resolution via product page](#)


Caption: Domperidone's antagonism of the D2 receptor signaling pathway.

Experimental Methodologies

To ensure the reproducibility of the findings, detailed experimental protocols for the characterization of Domperidone salts are provided below.

Salt Synthesis

A general workflow for the synthesis of new Domperidone salts involves either mechanochemistry (liquid-assisted grinding) or solution crystallization.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of new Domperidone salts.

Mechanochemistry (Liquid-Assisted Grinding):

- An equimolar mixture of Domperidone and the selected salt former is placed in a mortar.
- A few drops of a suitable solvent (e.g., methanol, ethanol) are added to facilitate the reaction.
- The mixture is ground with a pestle for a specified period (e.g., 15-20 minutes).
- The resulting solid is collected and dried.

Solution Crystallization:

- Domperidone and the salt former are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution.
- The solution is allowed to cool to room temperature.
- The solvent is then allowed to evaporate slowly under ambient conditions.
- The resulting crystals are harvested, washed with a non-solvent, and dried.

Physicochemical Characterization

Powder X-ray Diffraction (PXRD):

- A small amount of the powdered sample is placed on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam (typically Cu K α radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffractogram provides a unique fingerprint of the crystalline solid, allowing for the identification of new crystalline phases and the assessment of polymorphism.

Single Crystal X-ray Diffraction (SCXRD):

- A suitable single crystal of the salt is mounted on a goniometer.

- The crystal is irradiated with an X-ray beam, and the diffraction pattern is collected on a detector.
- The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
- This technique provides definitive structural information about the new salt form.

Thermogravimetric Analysis (TGA):

- A small, accurately weighed sample is placed in a TGA furnace.
- The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
- The change in mass of the sample is recorded as a function of temperature.
- TGA is used to determine the thermal stability of the salt and to quantify the amount of solvent or water present in the crystal structure (in the case of hydrates or solvates).

Differential Scanning Calorimetry (DSC):

- A small amount of the sample is sealed in an aluminum pan.
- The sample and a reference pan are heated or cooled at a constant rate.
- The difference in heat flow between the sample and the reference is measured as a function of temperature.
- DSC is used to determine melting points, glass transitions, and other thermal events, providing information on the purity and physical state of the salt.

Solubility Studies:

- An excess amount of the Domperidone salt is added to a specific volume of a buffered solution (e.g., pH 1.2 or pH 6.4) in a sealed container.
- The suspension is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Conclusion

The selection of an appropriate salt form is a critical determinant of a drug's ultimate clinical success. While **Domperidone Maleate** is a well-established salt, the exploration of novel salt forms, such as the fumarate, adipate, and succinate salts, presents promising avenues for enhancing the solubility and dissolution rate of Domperidone. The experimental data strongly suggests that these alternative salts could lead to improved formulations with enhanced bioavailability. Further in-vivo studies are warranted to confirm these potential advantages. The detailed methodologies provided in this guide offer a robust framework for the continued investigation and development of new Domperidone salt forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. ijmps.org [ijmps.org]
2. Domperidone maleate | 99497-03-7 [chemicalbook.com]
3. Structure and properties of domperidone and its succinate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Novel salts of the antiemetic drug domperidone: synthesis, characterization and physicochemical property investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical Properties of Domperidone and Its Salts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237798#comparative-study-of-domperidone-maleate-salt-forms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com